Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride
Description
Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride is a halogenated amino ester hydrochloride characterized by a branched propanoate backbone. Its structure features a methyl ester group, a 2-methyl substituent at the α-carbon, and an amino group functionalized with a 2-bromobenzyl moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications. This compound’s structural uniqueness lies in the combination of a brominated aromatic ring and a sterically hindered amino ester, which may influence its reactivity, stability, and interactions in biological systems.
Properties
IUPAC Name |
methyl 2-[(2-bromophenyl)methylamino]-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2.ClH/c1-12(2,11(15)16-3)14-8-9-6-4-5-7-10(9)13;/h4-7,14H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCHYUQOJLWUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NCC1=CC=CC=C1Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride typically involves the reaction of 2-bromobenzylamine with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while reduction can produce amines .
Scientific Research Applications
Scientific Research Applications
The compound is utilized in various research domains:
Chemistry
- Building Block for Synthesis : It serves as a versatile precursor in organic synthesis, allowing for the construction of more complex molecules. Its functional groups enable diverse chemical transformations, including oxidation, reduction, and substitution reactions.
Biology
- Enzyme-Substrate Interactions : Research indicates that this compound can interact with specific enzymes, making it useful for studying enzyme kinetics and mechanisms. For instance, it has been tested for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression.
Medicine
- Pharmaceutical Intermediate : The compound is explored as a potential intermediate in the synthesis of pharmaceutical agents. Its structural characteristics may contribute to the development of drugs targeting various diseases, including cancer.
Industry
- Specialty Chemicals Production : Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride is employed in the manufacturing of specialty chemicals used in various applications such as coatings, adhesives, and polymers.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | HepG2 | 10 - 20 | Induction of apoptosis |
| Enzyme Inhibition | MCF-7 | Not specified | HDAC inhibition leading to cell cycle arrest |
These studies highlight the compound's potential therapeutic effects, particularly in oncology.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets. The bromophenyl group plays a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Structural Overview
Key Comparative Insights
Substituent Effects
- Halogenated Aromatic vs. In contrast, the trifluoroethyl group in C₆H₁₁ClF₃NO₂ () combines high electronegativity with metabolic stability, a feature commonly exploited in fluorinated pharmaceuticals.
- Sulfonyl vs.
Functional Group Variations
Ester vs. Carboxylic Acid :
The methyl ester in the target compound and the ethyl ester in are prone to hydrolysis, whereas the carboxylic acid in offers greater stability under physiological conditions. Methyl esters typically hydrolyze faster than ethyl esters due to reduced steric hindrance .Hydrochloride Salt :
All three compounds incorporate a hydrochloride salt, enhancing solubility in polar solvents. However, the target compound’s higher molecular weight (~334.5 g/mol) compared to (221.61 g/mol) and (315.79 g/mol) suggests increased steric bulk, which may impact diffusion rates across membranes.
Physicochemical Implications
- The trifluoroethyl group in , despite its electronegativity, may balance lipophilicity and solubility due to fluorine’s unique properties .
Stereoelectronic Effects : The 2-bromophenyl group’s ortho-substitution may induce steric hindrance, altering conformational flexibility compared to the para-substituted sulfonyl group in .
Biological Activity
Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride, a compound with the molecular formula and a molecular weight of approximately 322.62 g/mol, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse literature sources.
The synthesis of this compound typically involves the reaction of 2-bromobenzylamine with methyl 2-bromo-2-methylpropanoate. This process is conducted under basic conditions, often utilizing sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions. The resulting compound is a white to off-white crystalline powder soluble in organic solvents like ethanol and methanol.
The biological activity of this compound can be attributed to its interactions with various molecular targets, particularly enzymes. It acts as a substrate for different enzymes, forming enzyme-substrate complexes that may modulate biochemical pathways and cellular processes. The presence of both a bromine atom and an amino group enhances its reactivity and potential interactions within biological systems .
Antimalarial Activity
While direct studies on the antimalarial activity of Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate are scarce, related compounds have demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. For example, modifications in similar structures have been evaluated for their in vitro efficacy against malaria strains, indicating that structural alterations can influence biological activity .
Case Studies
- Antimicrobial Efficacy : A study examining the structure-activity relationship (SAR) of methylated compounds found that specific modifications could enhance or diminish antimicrobial properties. The findings suggest that Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate may require further exploration to establish its efficacy against specific pathogens .
- Enzyme Interaction Studies : Investigations into enzyme-substrate interactions involving similar compounds have shown that structural features significantly affect binding affinity and inhibition rates. This underscores the importance of further research into how Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate interacts with biological targets .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| Methyl 2-{[(4-bromophenyl)methyl]amino}-2-methylpropanoate | Antimicrobial | Similar structure; potential for bioactivity | |
| Manzamine A | Antimalarial | Strong activity against Plasmodium; serves as a comparative model | |
| Quaternary Amine Derivatives | Various | Variable | Modifications can enhance or reduce bioactivity |
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride?
Methodological Answer: The compound can be synthesized via a two-step process:
Amination : React 2-bromobenzylamine with methyl 2-bromo-2-methylpropanoate in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. A base like triethylamine facilitates deprotonation and nucleophilic substitution .
Salt Formation : Treat the free base with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt. Monitor pH to ensure complete protonation of the amine group .
Key Considerations : Use inert atmosphere (N₂/Ar) to prevent oxidation of the amine. Purity can be verified via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How should researchers purify this compound to achieve >95% purity?
Methodological Answer :
- Recrystallization : Dissolve the crude product in hot ethanol, filter, and cool to 4°C. Hydrochloride salts often crystallize efficiently due to ionic character .
- Column Chromatography : Use silica gel with a gradient eluent (e.g., 5–20% methanol in dichloromethane). Pre-adsorb the compound onto celite to avoid decomposition .
Validation : Confirm purity via ¹H/¹³C NMR (DMSO-d₆) and compare peaks to computational predictions (e.g., ChemDraw simulations) .
Q. What analytical techniques are critical for structural confirmation?
Methodological Answer :
Q. What are the solubility and stability profiles of this compound?
Methodological Answer :
- Solubility : Freely soluble in polar solvents (water, methanol, DMSO) due to the hydrochloride salt. Limited solubility in non-polar solvents (hexane, chloroform) .
- Stability : Store at −20°C in airtight, moisture-free containers. Degrades via hydrolysis of the ester group under basic conditions (pH > 9) .
Q. What safety precautions are essential during handling?
Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Avoid aqueous rinses to prevent environmental contamination .
Advanced Research Questions
Q. How can computational modeling predict reactivity or degradation pathways?
Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model the ester hydrolysis transition state. Optimize geometries at the B3LYP/6-31G(d) level and calculate activation energies .
- MD Simulations : Simulate solvation effects in water/methanol mixtures using GROMACS. Identify hydrogen-bonding interactions stabilizing the hydrochloride salt .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer :
Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?
Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to serine proteases. The 2-bromophenyl group may occupy hydrophobic pockets, while the ester interacts via hydrogen bonds .
- Kinetic Assays : Monitor inhibition via fluorogenic substrates (e.g., AMC-tagged peptides). Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
Q. What are the primary degradation products under accelerated stability conditions?
Methodological Answer :
- Forced Degradation : Expose to 40°C/75% RH for 14 days. Analyze via LC-MS to identify:
Q. How can researchers optimize reaction yields in scale-up syntheses?
Methodological Answer :
- DoE Approach : Use a factorial design (e.g., temperature, solvent ratio, catalyst loading) to identify critical parameters. Response surface methodology (JMP software) maximizes yield .
- In Situ Monitoring : Employ ReactIR to track amine intermediate formation. Adjust reagent stoichiometry dynamically to minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
